![molecular formula C21H19N3O2 B2568937 2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883958-40-5](/img/structure/B2568937.png)
2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
“2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a chemical compound that belongs to the class of quinoline and pyrimidoquinoline derivatives . It has been synthesized and characterized by analytical and spectrometrical methods .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The key starting materials necessary for this study were previously prepared . A general approach to synthesize the designed compounds is outlined in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimido[4,5-b]quinoline nucleus . The introduction of a thioureido group at position 4 of the nucleus produced a compound with broad-spectrum antitumor activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions were carried out using a variety of reagents and conditions .Scientific Research Applications
- Compound 8d from this series exhibited significant in vitro antitumor activity against human breast carcinoma (MCF-7) cell lines, with an IC50 value of 3.62 μM .
- While not specifically studied for this compound, related quinoline and pyrimidoquinoline derivatives have shown antimicrobial activity .
- Although not directly tested, some pyrimidoquinoline derivatives have demonstrated antimalarial activity .
Antitumor Activity
Antimicrobial Properties
Antimalarial Potential
Analgesic Effects
Anti-Inflammatory Activity
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antitumor activity , suggesting that its targets could be related to cell proliferation pathways.
Mode of Action
It’s known that similar compounds have shown dna-binding affinity , which suggests that this compound may interact with DNA or associated proteins to exert its effects.
Biochemical Pathways
Given its potential antitumor activity , it might affect pathways related to cell cycle regulation, apoptosis, or DNA repair.
Result of Action
Similar compounds have shown antitumor activity , suggesting that this compound may inhibit cell proliferation or induce cell death in tumor cells.
properties
IUPAC Name |
10-methyl-3-phenyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-13(2)19-22-20-17(21(26)24(19)14-9-5-4-6-10-14)18(25)15-11-7-8-12-16(15)23(20)3/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTVCXKJEWUISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione |
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